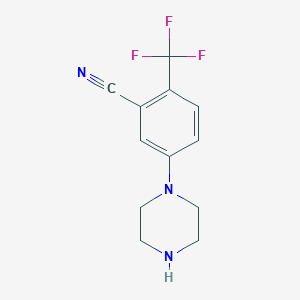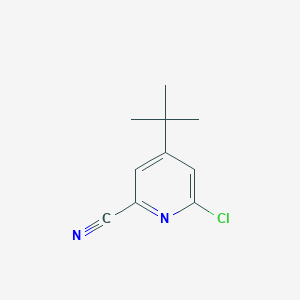
4-tert-Butyl-6-chloropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-6-chloropyridine-2-carbonitrile is an organic compound with the molecular formula C10H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group at the 4th position, a chlorine atom at the 6th position, and a nitrile group at the 2nd position of the pyridine ring. It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-chloropyridine-2-carbonitrile typically involves the chlorination of 4-tert-butylpyridine followed by the introduction of the nitrile group. One common method is the reaction of 4-tert-butylpyridine with thionyl chloride (SOCl2) to introduce the chlorine atom at the 6th position. This is followed by the reaction with a suitable nitrile source, such as cyanogen bromide (BrCN), to introduce the nitrile group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-6-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
Substitution: Products include 4-tert-butyl-6-aminopyridine-2-carbonitrile or 4-tert-butyl-6-thiopyridine-2-carbonitrile.
Oxidation: Products include 4-tert-butyl-6-chloropyridine-2-carboxylic acid.
Reduction: Products include 4-tert-butyl-6-chloropyridine-2-amine.
Scientific Research Applications
4-tert-Butyl-6-chloropyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-6-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows it to form strong interactions with target proteins, while the tert-butyl group provides steric hindrance, influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2-chloropyridine
- 6-Chloropyridine-2-carbonitrile
- 2-Chloro-4-tert-butylpyridine
Uniqueness
4-tert-Butyl-6-chloropyridine-2-carbonitrile is unique due to the specific arrangement of functional groups on the pyridine ring. The combination of the tert-butyl group, chlorine atom, and nitrile group imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-tert-butyl-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)7-4-8(6-12)13-9(11)5-7/h4-5H,1-3H3 |
InChI Key |
LDQJQYHYHRUGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


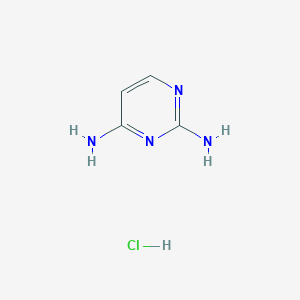
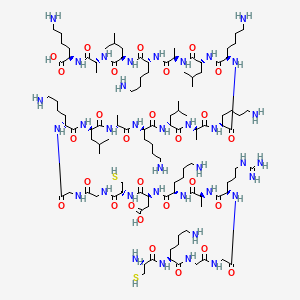
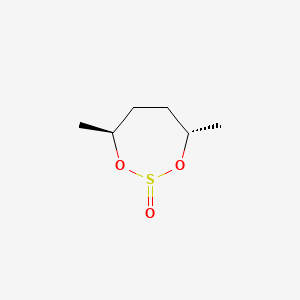
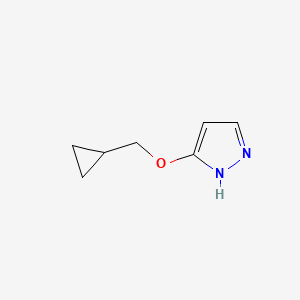
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
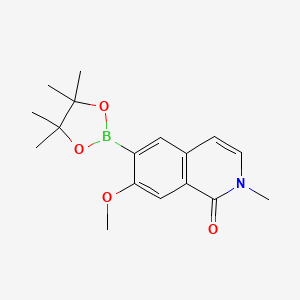
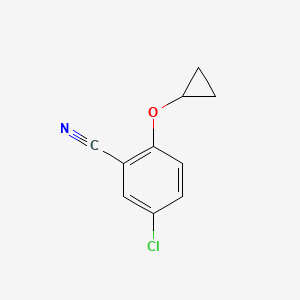
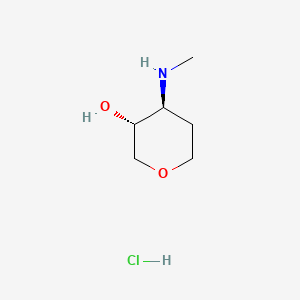



![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

